6-Amino-2-methyl-1H-indol-5-ol
Description
6-Amino-2-methyl-1H-indol-5-ol is an indole derivative characterized by a hydroxyl group at position 5, an amino group at position 6, and a methyl group at position 2 of the indole ring. Indole derivatives are widely studied for their diverse biological activities, including roles in neurotransmission, antioxidant properties, and enzyme inhibition .
Properties
CAS No. |
135855-68-4 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-amino-2-methyl-1H-indol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-5-2-6-3-9(12)7(10)4-8(6)11-5/h2-4,11-12H,10H2,1H3 |
InChI Key |
CZIMPBLCHLCNIW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=C(C=C2N1)N)O |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N1)N)O |
Synonyms |
1H-Indol-5-ol, 6-amino-2-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of this compound and Analogues
Key Observations :
- Substituent Effects: The amino and hydroxyl groups enhance water solubility and hydrogen-bonding capacity, while the methyl group at position 2 introduces steric hindrance and lipophilicity.
- Positional Isomerism : 5-Methyl-1H-indol-6-ol (hydroxyl at 6 vs. 5) and 1-Methyl-1H-indol-5-ol (methyl at 1 vs. 2) demonstrate how substituent positions alter molecular interactions .
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